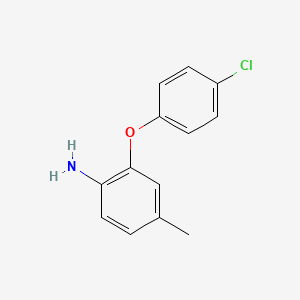
2-(4-Chlorophenoxy)-4-methylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-(4-Chlorophenoxy)-4-methylaniline” is a chemical compound . It is used in the synthesis of a new class of hypoxia-inducible factor-1 inhibitors . It is stored at room temperature in a dark place .
Synthesis Analysis
The synthesis of related compounds involves multiple steps. For instance, the synthesis of “2-chloro-4-(4-chlorophenoxy)-hypnone” involves an etherification reaction followed by an acylation reaction . Another synthesis of a related compound, “N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide”, involves iodination of salicylic acid and a reaction with an aminoether .Molecular Structure Analysis
The molecular structure of related compounds has been studied. For example, the structure of “1-(4-(4-chlorophenoxy)-2-chlorophenyl)ethanone” has been determined using X-ray crystallography .Chemical Reactions Analysis
The chemical reactions of related compounds have been studied. For instance, the herbicide “2-methyl-4-chlorophenoxy acetic acid (MCPA)” has been analyzed using a kinetic-spectrophotometric method .Physical And Chemical Properties Analysis
The physical and chemical properties of related compounds have been reported. For instance, “2-(4-Chlorophenoxy)-2-methylpropionic acid” is a light yellow solid with no odor .Applications De Recherche Scientifique
Synthesis and Characterization
- Synthesis of Novel Compounds : 2-(4-Chlorophenoxy)-4-methylaniline was used in synthesizing novel compounds which exhibited significant antioxidant activities and lipid peroxidation inhibition, comparable to standard antioxidants (Topçu, Ozen, Bal, & Taş, 2021).
Environmental Analysis
- Herbicide Analysis in Water : This compound, as a chlorophenoxy acid, was analyzed in water to detect herbicide residues, indicating its relevance in environmental monitoring and water safety (Wintersteiger, Goger, & Krautgartner, 1999).
Carcinogenic Potential
- Carcinogenicity Study : Research on 2-(4-Chlorophenoxy)-4-methylaniline investigated its potential as a carcinogen, highlighting its binding to DNA, RNA, and proteins, which is significant in understanding its toxicological profile (Hill, Shih, & Struck, 1979).
Adsorption Studies
- Adsorption of Hazardous Compounds : The compound was a subject of study in adsorption research, where zinc hydroxide was used to remove it from water, emphasizing its importance in pollution control (Kamaraj, Pandiarajan, Vasudevan, & Vasudevan, 2018).
Metabolic Pathways
- Microsomal Metabolism Study : Its metabolism in rat liver microsomes was explored, revealing insights into its biochemical interactions and potential impact on human health (Boeren, Tyrakowska, Vervoort, De Hoffman, Teunis, van Veldhuizen, & Rietjens, 1992).
Spectroscopy and Ab Initio Studies
- Spectral Analysis : Fourier transform infrared and FT-Raman spectral analysis of 2-(4-Chlorophenoxy)-4-methylaniline provided deep insights into its molecular structure and interactions (Arjunan & Mohan, 2008).
Detection in Bacterial Degradation
- Bacterial Degradation Intermediates : The compound was identified as an intermediate in the bacterial degradation of phenoxy herbicides, showing its role in biodegradation processes (Oh & Tuovinen, 1991).
Other Applications
- Sensor Development : It was utilized in the development of a second-generation fluorescent sensor for zinc ions, demonstrating its application in chemical sensing technologies (Burdette, Frederickson, Bu, & Lippard, 2003).
Safety And Hazards
Orientations Futures
The future directions of “2-(4-Chlorophenoxy)-4-methylaniline” and related compounds could involve further studies on their synthesis, properties, and applications .
Relevant Papers The relevant papers retrieved provide valuable information on the synthesis, properties, and applications of “2-(4-Chlorophenoxy)-4-methylaniline” and related compounds .
Propriétés
IUPAC Name |
2-(4-chlorophenoxy)-4-methylaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO/c1-9-2-7-12(15)13(8-9)16-11-5-3-10(14)4-6-11/h2-8H,15H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTYTYJAUNOZUAG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N)OC2=CC=C(C=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70649864 |
Source


|
| Record name | 2-(4-Chlorophenoxy)-4-methylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70649864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chlorophenoxy)-4-methylaniline | |
CAS RN |
919118-71-1 |
Source


|
| Record name | 2-(4-Chlorophenoxy)-4-methylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70649864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(2,3,5,6-Tetramethylphenyl)sulfonyl]piperidine-4-carbohydrazide](/img/structure/B1360962.png)
![4-allyl-5-[4-(difluoromethoxy)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1360968.png)

![(4-(5-Chlorobenzo[d]oxazol-2-yl)morpholin-2-yl)methanamine](/img/structure/B1360973.png)
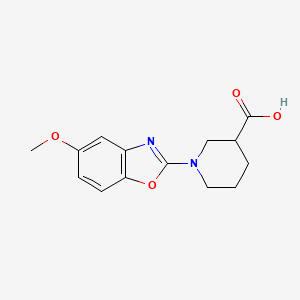
![1-(5-Methyl[1,3]oxazolo[4,5-b]pyridin-2-yl)piperidine-4-carboxylic acid](/img/structure/B1360975.png)
![3-[({5-[(Methylamino)carbonyl]-1,2,4-oxadiazol-3-yl}methyl)thio]propanoic acid](/img/structure/B1360976.png)
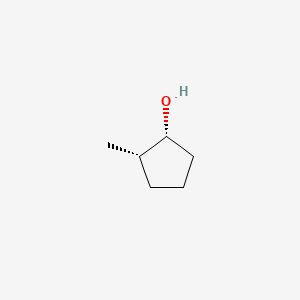
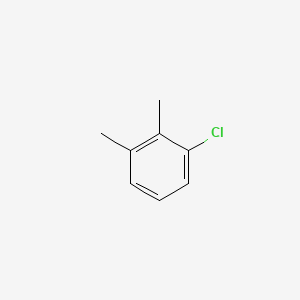
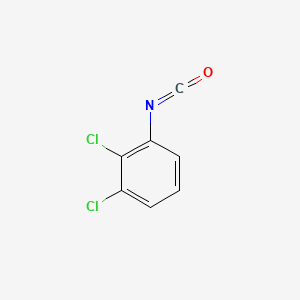
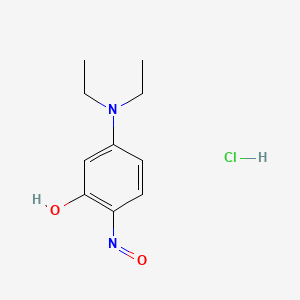


![3-[(3-Oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-sulfonyl]propanoic acid](/img/structure/B1360992.png)